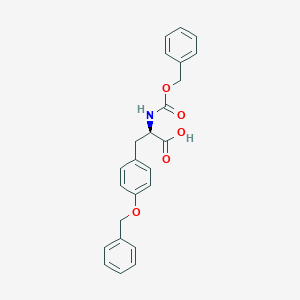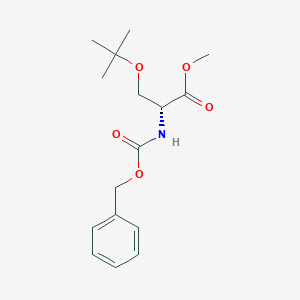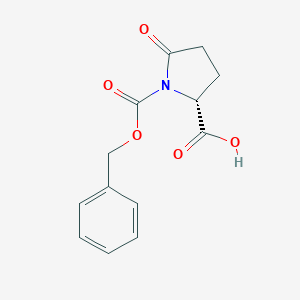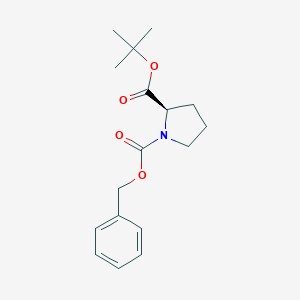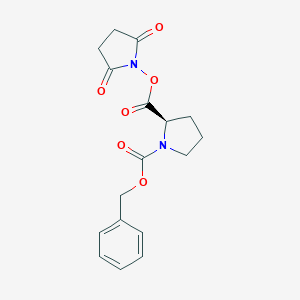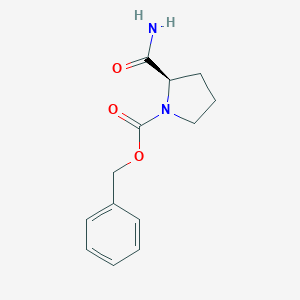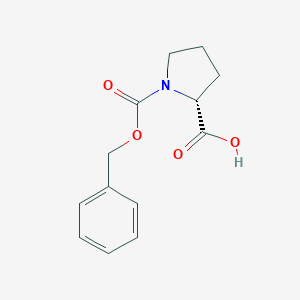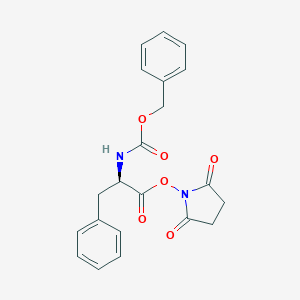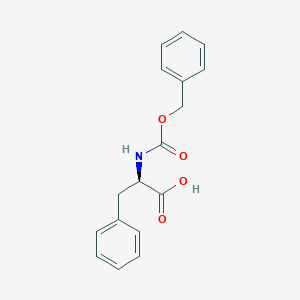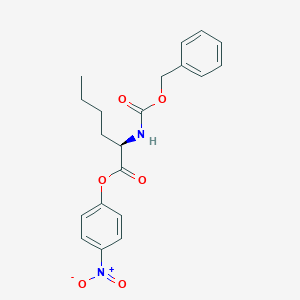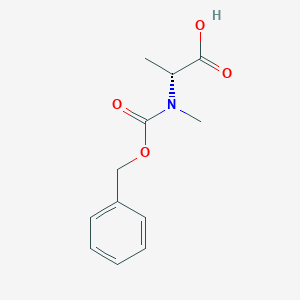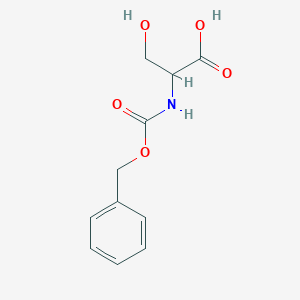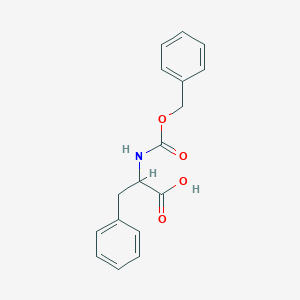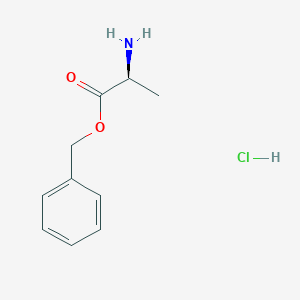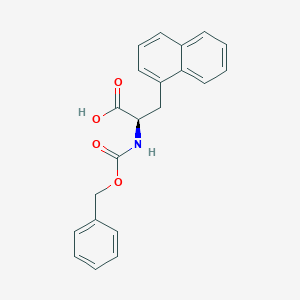
Cbz-3-(1-naphthyl)-D-Ala
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-3-(1-naphthyl)-D-Ala, also known as carbobenzoxy-3-(1-naphthyl)-D-alanine, is a derivative of the amino acid alanine. It is characterized by the presence of a naphthyl group attached to the alpha carbon and a carbobenzoxy (Cbz) protecting group attached to the amino group. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-3-(1-naphthyl)-D-Ala typically involves the protection of the amino group of D-alanine with a carbobenzoxy group. This can be achieved through the reaction of D-alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The naphthyl group is then introduced through a Friedel-Crafts acylation reaction using 1-naphthyl acetic acid and a suitable catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers that can efficiently carry out the protection and acylation reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Cbz-3-(1-naphthyl)-D-Ala can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The carbobenzoxy group can be removed through hydrogenation to yield the free amine.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the removal of the carbobenzoxy group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Free amine (3-(1-naphthyl)-D-alanine).
Substitution: Halogenated or nitrated derivatives of the naphthyl group.
Scientific Research Applications
Cbz-3-(1-naphthyl)-D-Ala has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the field of cancer research.
Industry: Utilized in the production of specialty chemicals and as a building block for various organic compounds.
Mechanism of Action
The mechanism of action of Cbz-3-(1-naphthyl)-D-Ala involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group can enhance the binding affinity of the compound to its target, while the carbobenzoxy group can protect the amino group from unwanted reactions during synthesis. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Cbz-3-(1-naphthyl)-D-Ala can be compared with other similar compounds, such as:
Cbz-3-(2-naphthyl)-D-Ala: Similar structure but with the naphthyl group in a different position, which can affect its reactivity and binding properties.
Cbz-3-(1-naphthyl)-L-Ala: The L-isomer of the compound, which can have different biological activity and interactions compared to the D-isomer.
Cbz-3-(1-phenyl)-D-Ala: A similar compound with a phenyl group instead of a naphthyl group, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the naphthyl and carbobenzoxy groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(2R)-3-naphthalen-1-yl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYQEAGTPQSPLT-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC3=CC=CC=C32)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
